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Kinase Inhibition Profiles of Indirubin Derivatives

The table below compares the half-maximal inhibitory concentration (IC₅₀) values of various indigoids

against key kinase targets. A lower IC₅₀ value indicates more potent inhibition.

Kinase
Target

Indirubin-5-
sulfonate

Indirubin Indirubin-3'-monoxime
6-Bromoindirubin-3'-
oxime

CDK1/Cyclin
B

55 nM [1] 50-100 nM

[2] [3]

Similar to Indirubin, higher

potency than parent
compound [4]

Potency in nanomolar

range [4]

CDK2/Cyclin
A

35 nM [1] 50-100 nM
[2] [3]

Inhibits with higher
potency than Indirubin [4]

Potency in nanomolar
range [4]

CDK5/p35 65 nM [1] Information
missing

Powerful inhibitor [2] [3] Higher potency for
GSK-3β [4]

GSK-3β Shows
inhibitory

activity [1]

5-50 nM [2]
[3]

Inhibits in nanomolar
range [4]

Developed for higher
potency [4]
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Key Takeaways:

Indirubin-5-sulfonate is a broad-spectrum CDK inhibitor with particularly high potency against
CDK2/cyclin A [1].

The core Indirubin molecule effectively inhibits CDKs and is a potent, low-nanomolar inhibitor of
GSK-3β [2] [3].

Derivatives like Indirubin-3'-monoxime and 6-Bromoindirubin-3'-oxime were developed to improve
upon the potency and selectivity of the natural compound [4].

Comparison of Key Properties

This table outlines other critical pharmacological and chemical properties relevant for research and

development.

Property
Indirubin-5-
sulfonate

Indirubin Indirubin-3'-monoxime

Solubility Sulfonate group
likely improves

water solubility

Low water solubility [4] Improved over indirubin (oxime
modification) [4]

Key
Mechanisms

Inhibition of CDKs

and GSK-3β [1]

Inhibition of CDKs, GSK-

3β; activates AHR, PXR [4]
[5]

Inhibition of CDKs, GSK-3β;

induces apoptosis; inhibits
STAT3 signaling [4]

Therapeutic
Implications

Serves as a tool for
studying CDK

inhibition [6]

Basis for derivatives;
studied for leukemia,

psoriasis, wound healing
[4] [5]

One of the most studied
derivatives; potential in cancer,

Alzheimer's disease [4] [2] [3]

Key Takeaways:

A major drive in developing indirubin derivatives has been to overcome the low water solubility of

the parent compound [4].
Beyond kinase inhibition, the core indirubin structure can activate xenobiotic receptors like the Aryl

hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), which contributes to its diverse
biological effects, such as promoting keratinocyte migration and wound healing [5].
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Experimental Methodology Insights

The inhibitory data is typically generated through well-established biochemical assays.

General Kinase Inhibition Assay: A common method involves incubating the kinase enzyme with a

substrate (e.g., histone H1 for CDK1/cyclin B), ATP (including radiolabeled [γ-³²P]ATP for detection),
and the indirubin compound. After a set time, the reaction is stopped, and the amount of radiolabeled

phosphate transferred to the substrate is measured, often using a scintillation counter. The IC₅₀ is
then calculated from the concentration-response curve [1].

Crystallographic Studies: The binding mode of indirubin-5-sulfonate to CDK2 has been elucidated
through X-ray crystallography, revealing that it occupies the ATP-binding pocket of the kinase [6].

Signaling Pathways and Experimental Workflow

To better visualize how these compounds work and how the data is generated, the following diagrams outline

the core signaling pathways affected and a generalized experimental workflow.

Key Kinase Pathways Targeted by Indirubins
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Typical Workflow for Profiling Kinase Inhibition

1. Biochemical Assay Setup 2. Reaction Components:
Kinase, Substrate, [γ-³²P]ATP, Test Compound 3. Incubation & Termination 4. Product Measurement

(e.g., Scintillation Counting)
5. Data Analysis:

Calculate IC₅₀ Value

Click to download full resolution via product page

Key Conclusions for Researchers

Indirubin-5-sulfonate serves as a potent, broad-spectrum CDK inhibitor and is a valuable tool

compound for basic research on cell cycle dynamics [6] [1].
For therapeutic development, later-generation derivatives like Indirubin-3'-monoxime and 6-
Bromoindirubin-3'-oxime offer improved potency and selectivity, and also explore mechanisms
beyond kinase inhibition, such as targeting STAT3 signaling [4].

When selecting a compound for your research, consider the balance between potency, selectivity
for your target of interest, and physicochemical properties like solubility, which can greatly impact

experimental outcomes and in vivo applicability [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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